3-chloro-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
3-chloro-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring, which is further connected to a triazole moiety
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole moiety are known to exhibit a broad range of biological activities .
Mode of Action
It’s known that 1,2,3-triazole derivatives can interact with various biological targets, leading to diverse biological effects .
Biochemical Pathways
1,2,3-triazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s predicted boiling point is 4018±550 °C, and its predicted density is 149±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Compounds containing the 1,2,3-triazole moiety are known to exhibit a broad range of biological activities, which would result in various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a “click chemistry” reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction involving a ketone and an amine.
Coupling Reactions: The triazole and piperidine moieties are then coupled together using appropriate linkers and conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazoles.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe or ligand in various biochemical assays.
Medicine
In medicinal chemistry, 3-chloro-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine can be investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine
- 3-chloro-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine
- 3-chloro-4-({1-[2-(2H-1,2,4-triazol-3-yl)ethyl]piperidin-4-yl}methoxy)pyridine
Uniqueness
The unique combination of the chloro, methoxy, piperidine, and triazole groups in 3-chloro-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-4-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5O/c16-14-11-17-4-1-15(14)22-12-13-2-7-20(8-3-13)9-10-21-18-5-6-19-21/h1,4-6,11,13H,2-3,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQDMRFMYCYNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CCN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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